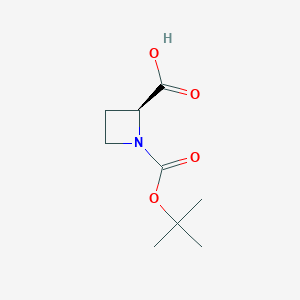

1-Boc-L-azetidine-2-carboxylic acid

描述

Significance of Azetidine (B1206935) Core Structures in Chemical Biology and Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is an important structural motif in medicinal chemistry. acs.orgrsc.org Despite the inherent ring strain, the azetidine scaffold possesses satisfactory stability and molecular rigidity, making it an attractive component in the design of therapeutic agents. nih.govresearchgate.net Compared to its three-membered counterpart, aziridine (B145994), the azetidine ring is significantly more stable, which allows for easier handling and selective chemical transformations. rsc.orgrsc.org

The incorporation of an azetidine core into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. researchgate.net Consequently, the azetidine scaffold is considered a "privileged" structure in drug discovery and is found in several FDA-approved drugs. acs.org Notable examples include the anticancer agent cobimetinib and the calcium channel blocker azelnidipine. researchgate.netdrughunter.com

Derivatives of azetidine have been shown to exhibit a wide and diverse range of pharmacological activities. nih.govresearchgate.net This broad spectrum of biological activity has drawn considerable attention from researchers, leading to the synthesis and evaluation of numerous novel azetidine-containing compounds. nih.govmedwinpublishers.com

Reported Biological Activities of Azetidine Derivatives

| Pharmacological Activity |

|---|

| Anticancer nih.govresearchgate.net |

| Antibacterial nih.govresearchgate.netacgpubs.org |

| Antimicrobial nih.govresearchgate.net |

| Antifungal medwinpublishers.com |

| Antiviral nih.govresearchgate.net |

| Anti-inflammatory nih.govresearchgate.net |

| Antidiabetic nih.govresearchgate.net |

| Antimalarial nih.govresearchgate.net |

| Antiobesity nih.govresearchgate.net |

| Analgesic nih.govresearchgate.net |

| Antioxidant nih.govresearchgate.net |

| Dopamine Antagonist nih.govresearchgate.net |

| GABA Uptake Inhibition nih.gov |

Historical Context and Isolation of L-Azetidine-2-carboxylic Acid from Natural Sources

L-Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. wikipedia.orgnih.gov It is a structural analog of the proteinogenic amino acid L-proline, with the key difference being the size of the heterocyclic ring; azetidine has a four-membered ring, while proline has a five-membered ring. wikipedia.org

The compound was first identified in 1955, having been isolated from the rhizomes and fresh foliage of lily of the valley (Convallaria majalis). medwinpublishers.comwikipedia.org Since its initial discovery, its presence has been confirmed in a variety of other plant species. wikipedia.org Due to its structural similarity to proline, L-azetidine-2-carboxylic acid can be mistakenly incorporated into proteins in place of proline. wikipedia.orgnih.govmedchemexpress.com This misincorporation can lead to the formation of abnormal proteins with impaired biological function, which is the basis for its toxicity to various organisms, acting as a defense mechanism for the plants that produce it. nih.govcaymanchem.comnih.gov Its effects have been shown to be toxic and teratogenic in a range of animal species. wikipedia.orgcaymanchem.com

Natural Sources of L-Azetidine-2-carboxylic Acid

| Plant Family | Specific Plant |

|---|---|

| Asparagaceae | Convallaria majalis (Lily of the Valley) wikipedia.org |

| Asparagaceae | Polygonatum (Solomon's Seal) wikipedia.org |

| Fabaceae | Various species in the bean family wikipedia.org |

| Amaranthaceae | Table beets, garden beets, and sugar beets (in small quantities) wikipedia.orgmedchemexpress.com |

Role of the Boc Protecting Group in Chemical Synthesis and Biological Applications

The tert-butoxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgtotal-synthesis.comjk-sci.com In the context of 1-Boc-L-azetidine-2-carboxylic acid, it is attached to the nitrogen atom of the azetidine ring. The primary function of the Boc group is to temporarily render the amine non-nucleophilic and non-basic, thereby preventing it from participating in unwanted side reactions during a chemical synthesis sequence. total-synthesis.comamericanpeptidesociety.org This is particularly crucial in processes like peptide synthesis, where specific, controlled bond formation is required. americanpeptidesociety.orgnih.gov

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. jk-sci.comlibretexts.org A key advantage of the Boc group is its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com

However, the Boc group is classified as an acid-labile protecting group, meaning it can be readily removed under acidic conditions. wikipedia.orgamericanpeptidesociety.org This cleavage is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or with hydrochloric acid (HCl) in methanol. wikipedia.orgjk-sci.com The mild conditions required for its removal, coupled with its stability to other reagents, make it "orthogonal" to other common amine protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis). total-synthesis.commasterorganicchemistry.com This orthogonality is a cornerstone of modern synthetic strategy, as it allows for the selective deprotection of one functional group while others remain protected. total-synthesis.commasterorganicchemistry.com

Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Typical Installation Reagent | Cleavage (Deprotection) Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O wikipedia.orgjk-sci.com | Strong acid (e.g., TFA, HCl) wikipedia.orgjk-sci.comamericanpeptidesociety.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu libretexts.org | Base (e.g., Piperidine) total-synthesis.comamericanpeptidesociety.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate masterorganicchemistry.com | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.commasterorganicchemistry.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJVSDZKYYXDDN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370335 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51077-14-6 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc L Azetidine 2 Carboxylic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis Pathways.researchgate.netthieme-connect.comresearchgate.netfrontiersin.orgacs.orgacs.org

The construction of the strained azetidine (B1206935) ring with precise stereocontrol at the C2 position is a primary challenge. Various methodologies have been developed to address this, ranging from cyclization strategies to the use of chiral auxiliaries and asymmetric catalysis. researchgate.netresearchgate.netfrontiersin.orgacs.org

Intramolecular Cyclization Strategies.researchgate.netthieme-connect.comacs.org

Intramolecular cyclization is a common and effective method for forming the azetidine ring. frontiersin.org These strategies typically involve the formation of a carbon-nitrogen bond through the displacement of a leaving group by an appropriately positioned nitrogen nucleophile.

One prominent approach involves the intramolecular SN2 reaction where a nitrogen atom attacks a carbon atom bearing a leaving group such as a halogen or a mesylate. frontiersin.org For instance, the synthesis of both enantiomers of azetidine-2-carboxylic acid has been achieved through an intramolecular alkylation, highlighting the utility of this strategy for producing practical quantities of the target compound. nih.gov Another innovative method utilizes the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), to afford azetidines in high yields. frontiersin.orgnih.gov This reaction proceeds with high regioselectivity, favoring the formation of the four-membered ring. frontiersin.orgnih.gov

Furthermore, palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for azetidine synthesis. rsc.orgorganic-chemistry.org This method allows for the formation of the C-N bond by activating a typically unreactive C-H bond, offering a direct and efficient route to functionalized azetidines. rsc.orgorganic-chemistry.org The reaction often proceeds through a Pd(II)/Pd(IV) catalytic cycle and demonstrates good functional group tolerance. rsc.orgorganic-chemistry.org

| Strategy | Key Features | Catalyst/Reagent | Precursor | Ref. |

| Intramolecular SN2 Alkylation | Forms C-N bond by displacing a leaving group. | Base | γ-amino halide/mesylate | frontiersin.orgnih.gov |

| Intramolecular Aminolysis of Epoxides | Regioselective ring-opening of epoxides. | La(OTf)3 | cis-3,4-epoxy amines | frontiersin.orgnih.gov |

| Palladium-Catalyzed C-H Amination | Direct C-N bond formation via C-H activation. | Palladium catalyst | Amines with accessible γ-C-H bonds | rsc.orgorganic-chemistry.org |

| Selenium-Induced Cyclization | Electrophilic cyclization of homoallylamines. | Phenylselenyl chloride | Homoallylamines | nih.govbham.ac.uk |

Approaches from γ-Butyrolactone Precursors.researchgate.netthieme-connect.com

The key steps in this synthetic sequence are:

Bromination and Esterification: Introduction of a bromine atom and conversion of the carboxylic acid to an ester. researchgate.netresearchgate.net

Cyclization: Intramolecular displacement of the bromide by a nitrogen-containing group to form the azetidine ring. researchgate.netresearchgate.net

Hydrogenation and Resolution: Removal of protecting groups and separation of the enantiomers to obtain the desired L-isomer. researchgate.netresearchgate.net

Asymmetric Catalysis and Chiral Auxiliary Applications.researchgate.netresearchgate.netfrontiersin.org

Asymmetric catalysis and the use of chiral auxiliaries are powerful strategies for achieving high enantioselectivity in the synthesis of azetidine derivatives. researchgate.netresearchgate.netfrontiersin.org Chiral azetidine-derived ligands and organocatalysts have been successfully employed in various asymmetric reactions, including Friedel-Crafts alkylations and Michael additions. birmingham.ac.ukresearchgate.net

A notable application of chiral auxiliaries is the use of optically active α-methylbenzylamine in the synthesis of both enantiomers of azetidine-2-carboxylic acid. nih.gov This approach allows for the stereocontrolled construction of the azetidine ring. nih.gov Similarly, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and utilized as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes, demonstrating their effectiveness in asymmetric catalysis. researchgate.net

Recent advancements include the use of copper-catalyzed asymmetric boryl allylation of azetines to access chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This method allows for the introduction of two versatile functional groups with excellent control over stereochemistry. acs.org Furthermore, phase-transfer catalysis using novel chiral catalysts has been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov

Stereocontrolled Alkylation and Ring-Forming Reactions.researchgate.netacs.orgacs.org

Stereocontrolled alkylation and other ring-forming reactions are crucial for introducing substituents onto the azetidine ring with defined stereochemistry. The α-lithiation of N-protected azetidines followed by trapping with electrophiles provides a method for accessing enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.gov Interestingly, the stereochemical outcome of the alkylation can be dependent on the steric bulk of the incoming electrophile. nih.gov

Copper-catalyzed three-component coupling reactions have been developed for the difunctionalization of azetines, allowing for the installation of both boryl and allyl groups with high regio-, enantio-, and diastereoselectivity. acs.org This method provides convenient access to chiral 2,3-disubstituted azetidines, which were previously challenging to synthesize. acs.org

Visible-light-mediated [2+2] photocycloadditions between imines and alkenes offer a direct route to functionalized azetidines. researchgate.net This approach utilizes a photocatalyst to generate an excited-state imine that undergoes cycloaddition with an alkene. researchgate.net

| Reaction Type | Key Features | Catalyst/Reagent | Product Type | Ref. |

| α-Lithiation/Alkylation | Access to enantioenriched N-alkyl-2,2-disubstituted azetidines. | n-BuLi, s-BuLi | 2,2-Disubstituted azetidines | nih.gov |

| Copper-Catalyzed Boryl Allylation | Three-component difunctionalization of azetines. | Cu/bisphosphine | 2,3-Disubstituted azetidines | acs.org |

| [2+2] Photocycloaddition | Direct synthesis of functionalized azetidines from imines and alkenes. | Visible-light photocatalyst | Functionalized azetidines | researchgate.net |

Diversification Strategies for Functionalized Azetidine-2-carboxylic Acid Scaffolds.rsc.orgbirmingham.ac.ukresearchgate.netacs.org

Once the azetidine core is constructed, further diversification is often necessary to explore the structure-activity relationship of potential drug candidates. Palladium-catalyzed cross-coupling reactions are particularly valuable for this purpose, enabling the introduction of a wide range of substituents onto the azetidine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Giese).rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions have been successfully applied to azetidine systems, allowing for the formation of C-C and C-N bonds. thieme-connect.comresearchgate.net The Suzuki coupling, for example, has been utilized in the N-arylation of azetidine with aryl bromides. thieme-connect.comresearchgate.net These reactions typically proceed under mild conditions and tolerate a variety of functional groups. nih.gov

The Negishi coupling, involving organozinc reagents, and the Giese radical reaction also represent potential strategies for the functionalization of the azetidine scaffold, although specific examples directly on 1-Boc-L-azetidine-2-carboxylic acid are less commonly reported. However, the principles of these reactions are applicable to appropriately functionalized azetidine derivatives.

Palladium pincer complexes have been shown to catalyze the cross-coupling of vinyl epoxides and aziridines with organoboronic acids, suggesting their potential utility in similar transformations with azetidine-based substrates. nih.gov Furthermore, palladium-catalyzed ring-opening cross-coupling of aziridines has been extensively studied, providing insights that could be extended to the regioselective functionalization of azetidines. acs.org

Aza-Michael Addition Chemistry for Azetidine Derivatives

The aza-Michael addition, a powerful C-N bond-forming reaction, has been effectively utilized in the synthesis of azetidine derivatives. mdpi.com This strategy often involves the reaction of an amine with an activated alkene, such as an α,β-unsaturated ester, to construct the azetidine ring or to introduce substituents onto a pre-existing azetidine scaffold.

A notable example involves the synthesis of novel heterocyclic amino acid derivatives. mdpi.comnih.gov In this approach, (N-Boc-azetidin-3-ylidene)acetate, prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction, undergoes an aza-Michael addition with various NH-heterocycles. mdpi.combohrium.comresearchgate.net This method has been successful in producing a range of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.comresearchgate.net The reaction conditions can be tuned to accommodate different nucleophiles; for instance, the addition of pyrazole (B372694) derivatives often requires longer reaction times compared to aliphatic amines. mdpi.com The regioselectivity of the addition can also be controlled, as demonstrated in the synthesis of 1-substituted 1H-indazole compounds. mdpi.com

The versatility of the aza-Michael addition is further highlighted by its application in the synthesis of benzo[a]quinolizidines, where tetrahydroisoquinolines are added to alkyl vinyl ketones. researchgate.net This initial Michael adduct can then undergo further transformations, such as oxidative Mannich cyclization, to yield the final product. researchgate.net

Table 1: Examples of Aza-Michael Addition for the Synthesis of Azetidine Derivatives

| Acceptor | Donor | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (N-Boc-azetidin-3-ylidene)acetate | 1H-pyrazole | DBU, acetonitrile, 16h | 3-(pyrazol-1-yl)azetidine adduct | 83 | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 4-bromo-1H-pyrazole | DBU, acetonitrile, 16h | 3-(4-bromopyrazol-1-yl)azetidine adduct | 82 | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 3-trifluoromethyl-1H-pyrazole | DBU, acetonitrile, 16h | 3-(3-trifluoromethylpyrazol-1-yl)azetidine adduct | 73 | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-imidazole | DBU, acetonitrile | azetidine-imidazole adduct | 53 | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-benzimidazole | DBU, acetonitrile | azetidine-benzimidazole adduct | 56 | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 1H-indole | DBU, acetonitrile | azetidine-indole adduct | 55 | mdpi.com |

| α,β-unsaturated malonate | 1H-indazole | Cs2CO3 | 1-substituted 1H-indazole | 52 | mdpi.com |

| enones | 1H-indazole | DBU | 1-substituted 1H-indazoles | up to 93 | mdpi.com |

Derivatization at C-3 and C-4 Positions of the Azetidine Ring

The functionalization of the azetidine ring at the C-3 and C-4 positions is crucial for creating structural diversity and for the synthesis of complex target molecules.

Lanthanide catalysts, such as La(OTf)₃, have been shown to effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidines with a hydroxyl group at the C-3 position. nih.govfrontiersin.org This reaction proceeds with high regioselectivity, favoring the C3-selective attack of the amine on the epoxide. nih.govfrontiersin.org The methodology is tolerant of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.org

Furthermore, the C-3 position can be functionalized through the β-lactam synthon approach. rsc.org For instance, C-3 functionalized azetidin-2-ones can be reduced to the corresponding trans-azetidines. rsc.org This method has been used to introduce azido (B1232118) and amino groups at the C-3 position. rsc.org

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions provide alternative pathways to synthesize azetidine derivatives from more readily available starting materials.

A one-carbon ring expansion of aziridines to azetidines has been achieved through a biocatalytic mdpi.combohrium.com-Stevens rearrangement. chemrxiv.orgacs.orgnih.gov This enzymatic approach offers high enantioselectivity. chemrxiv.orgacs.orgnih.gov Rhodium-catalyzed reactions of methylene (B1212753) aziridines with carbenes can also lead to a [3+1] ring expansion, yielding highly substituted methylene azetidines. nih.gov Other methods for aziridine (B145994) ring expansion include reactions with phenacyl bromide derivatives and visible-light-induced reactions with 1-bromo-1-nitroalkanes. acs.org

Conversely, ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed as a robust method for the synthesis of α-carbonylated N-sulfonylazetidines. rsc.orgacs.orgorganic-chemistry.org This one-pot nucleophilic addition-ring contraction is typically mediated by a base like potassium carbonate and allows for the incorporation of various nucleophiles. acs.orgorganic-chemistry.org

Table 2: Ring Expansion and Contraction Methodologies for Azetidine Synthesis

| Starting Material | Reagents/Conditions | Method | Product | Reference |

|---|---|---|---|---|

| Aziridines | Engineered Cytochrome P450, Diazo compound | Biocatalytic mdpi.combohrium.com-Stevens Rearrangement | Chiral Azetidines | chemrxiv.orgacs.orgnih.gov |

| Methylene Aziridines | Rhodium-bound carbene | [3+1] Ring Expansion | Methylene Azetidines | nih.gov |

| α-bromo N-sulfonylpyrrolidinones | K2CO3, Nucleophile (e.g., alcohols, phenols) | Ring Contraction | α-carbonylated N-sulfonylazetidines | rsc.orgacs.orgorganic-chemistry.org |

Novel Synthetic Approaches and Emerging Technologies

Recent advancements in synthetic chemistry have introduced novel and efficient methods for the synthesis of azetidines, including the use of photochemical reactions and advanced catalytic systems.

Intermolecular [2+2] photocycloaddition reactions, specifically the aza Paternò-Büchi reaction, represent a direct approach to constructing the azetidine ring. nih.govnih.gov This reaction involves the cycloaddition of an imine and an alkene. nih.gov While traditionally requiring UV light, recent developments have enabled the use of visible light through the use of photocatalysts. nih.govresearchgate.net

One such method utilizes the triplet state reactivity of 2-isoxazoline-3-carboxylates, which can be activated by an iridium photocatalyst. rsc.orgnih.govresearchgate.net This allows for the [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.govresearchgate.net The resulting functionalized azetidines can be readily converted to unprotected azetidines. nih.gov Intramolecular versions of the aza Paternò-Büchi reaction have also been developed, providing access to bicyclic azetidines with high diastereoselectivity. nih.gov

The formation of β-lactams, which are precursors to azetidines, can also be achieved through a formal [2+2] cycloaddition of a ketene (B1206846) with an imine under photochemical conditions. researchgate.netacs.org

Directed C-H activation has emerged as a powerful tool for the functionalization of azetidines. rsc.org This strategy utilizes a directing group to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization.

Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.orgacs.org This reaction involves the use of an oxidant and an additive to promote the key reductive elimination step from a Pd(IV) intermediate. rsc.org

Furthermore, the combination of directed C-H activation and decarboxylative cross-coupling offers a modular approach to vicinally difunctionalized azetidines. nih.gov For instance, N-protected azetidine-2-carboxylic acid can undergo C-H arylation, and the resulting intermediate can be further diversified through various cross-coupling reactions. nih.gov

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a common and reliable method for the synthesis of the corresponding azetidines. rsc.orgrsc.orgresearchgate.net Various reducing agents can be employed for this transformation.

Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been shown to be effective reagents for the reduction of N-substituted azetidin-2-ones, providing the desired azetidines in good yields. publish.csiro.au A key advantage of these reagents is that the stereochemistry of the substituents on the ring is generally retained during the reduction. publish.csiro.au While diborane reductions can sometimes lead to ring-opened byproducts (3-aminopropanol derivatives), alane reductions typically avoid this side reaction. publish.csiro.au

Hydroalanes have also been identified as specific reducing agents for the conversion of azetidin-2-ones to azetidines. acs.org The choice of reducing agent can be critical, as some, like LiAlH₄, can lead to either direct reduction or ring cleavage depending on the substrate. acs.org For instance, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄ can result in either aziridines or azetidines depending on the position of the halogen. acs.org

Table 3: Reduction of Azetidin-2-ones to Azetidines

| Azetidin-2-one Substrate | Reducing Agent | Solvent | Product | Byproducts | Reference |

|---|---|---|---|---|---|

| N-substituted azetidin-2-ones | Diborane | Tetrahydrofuran | N-substituted azetidines | 3-aminopropanol derivatives (in some cases) | publish.csiro.au |

| N-substituted azetidin-2-ones | Alane | Ether | N-substituted azetidines | None reported | publish.csiro.au |

| N-substituted azetidin-2-ones | Hydroalanes | - | N-substituted azetidines | - | acs.org |

| 4-(2-haloalkyl)azetidin-2-ones | LiAlH₄ | - | 2-(1-alkoxy-2-hydroxyethyl)azetidines | - | acs.org |

Advanced Reactivity and Mechanistic Investigations of 1 Boc L Azetidine 2 Carboxylic Acid

Ring Strain and Its Influence on Reactivity

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25-26 kcal/mol. rsc.org This inherent strain is a dominant factor influencing the chemical behavior of 1-Boc-L-azetidine-2-carboxylic acid. The strained bond angles deviate considerably from the ideal tetrahedral geometry, making the ring susceptible to cleavage under various conditions. This strain-driven reactivity can be harnessed for synthetic purposes but also presents challenges in terms of stability. rsc.org

The presence of the electron-withdrawing Boc group on the nitrogen atom modulates the ring's reactivity. While the Boc group provides essential protection during many synthetic transformations, the ring strain can still lead to undesired decomposition pathways. For instance, studies have described an acid-mediated intramolecular ring-opening decomposition in certain N-substituted azetidines. nih.gov This process is often initiated by the protonation of the azetidine nitrogen, which is influenced by the electronic nature of its substituents, followed by nucleophilic attack that cleaves the strained ring. nih.gov Therefore, understanding the delicate balance between the ring strain and the electronic effects of the N-substituent is critical for designing stable analogues and controlling reaction outcomes. rsc.orgnih.gov The biosynthesis of azetidine-2-carboxylic acid itself involves the formation of this highly strained heterocycle through an unusual 4-exo-tet cyclization, highlighting that this strained structure can be formed and utilized in controlled chemical environments. nih.govnih.gov

Stereochemical Aspects of Ring Opening and Functionalization

The stereochemistry at the C2 position of this compound is a critical element that dictates the three-dimensional structure of its derivatives. Maintaining stereochemical integrity during functionalization and ring-opening reactions is paramount for its use in synthesizing chiral molecules, particularly peptide analogues and pharmaceuticals.

Research has demonstrated that stereocontrolled synthesis of substituted azetidines is achievable. For example, functionalization at other positions on the ring, such as C3, can be directed by the existing stereocenter at C2. Directing groups at the C2 position have been used to promote a cis-selective functionalization at the C3 position through C–H activation strategies. acs.org Furthermore, syntheses of di-substituted azetidines, like azetidine-2,3-dicarboxylic acids, have been achieved with high diastereoselectivity, where the cyclization step proceeds with complete control over the relative stereochemistry of the new chiral center. nih.gov Such methods often proceed without racemization, preserving the enantiopurity of the starting material. nih.gov Asymmetric hydrogenation of unsaturated azetidine precursors represents another powerful strategy to install new stereocenters with high diastereo- and enantioselectivity. acs.org These examples underscore the ability to manipulate the azetidine scaffold with a high degree of stereochemical control, enabling the synthesis of a diverse array of complex, non-natural amino acids. acs.orgnih.gov

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is key to unlocking the full synthetic potential of this compound. These studies provide insights into how to control reaction pathways to achieve desired products with high selectivity.

Ligand-Controlled Regioselectivity and Stereospecificity

In the functionalization of azetidine rings, the choice of ligand in a metal-catalyzed reaction can be a powerful tool to control both the position of the new substituent (regioselectivity) and its spatial orientation (stereospecificity). This principle has been effectively demonstrated in various transformations.

For instance, palladium-catalyzed C–F bond functionalization of gem-difluorocyclopropanes with ketone enolates showed that the regioselectivity could be completely switched by the N-heterocyclic carbene (NHC) ligand. A sterically demanding ligand like IHept favored mono-defluorinative alkylation, whereas the slightly less bulky SIPr ligand promoted a different pathway leading to furans. nih.gov Similarly, in the dearomative hydroboration of quinolines, screening of various phosphonite ligands identified a specific ligand, L10, as optimal for achieving high yield and excellent regioselectivity. acs.org

This ligand control is also evident in the asymmetric functionalization of N-Boc protected heterocycles. Sparteine-mediated enantioselective lithiation followed by a ligand-controlled Negishi coupling allows for a switchable functionalization at different positions on the ring, providing access to distinct constitutional isomers from a single starting material. researchgate.net The nature of the N-substituent itself can also act as a directing group, influencing the regioselectivity of lithiation. N-Boc azetidines, for example, favor α-benzylic lithiation, while N-alkylazetidines undergo ortho-lithiation, demonstrating a complete switch in reactivity based on the protecting group. rsc.org

| Reaction Type | Substrate Type | Ligand 1 (Product 1) | Ligand 2 (Product 2) | Reference |

|---|---|---|---|---|

| Defluorinative Functionalization | gem-difluorocyclopropanes | IHept (Mono-defluorinative alkylation) | SIPr (Furan formation) | nih.gov |

| Negishi Coupling | N-Boc-1,3-oxazinane | Phosphine Ligand L¹ (C2-arylation) | Phosphine Ligand L² (C3-arylation) | researchgate.net |

| Lithiation | 2-arylazetidines | N-Boc (α-benzylic lithiation) | N-Alkyl (ortho-lithiation) | rsc.org |

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving azetidine derivatives. These methods provide detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally.

Quantum mechanical calculations have been used to understand the enzymatic synthesis of azetidine-2-carboxylic acid, revealing that the reaction proceeds through a near transition state conformation of the substrate, S-adenosylmethionine (SAM), which facilitates the challenging 4-exo-tet cyclization. nih.govnih.gov DFT models helped to stabilize the transition state and product, highlighting the importance of specific amino acid residues and cation-π interactions in the enzyme's active site. nih.gov

In non-enzymatic reactions, computational studies have explained the observed regio- and diastereoselectivity in the synthesis of 2-arylazetidines. By calculating the activation energies for different possible ring-closure pathways (e.g., 4-exo-tet versus 5-endo-tet), researchers could rationalize why the formation of the strained four-membered ring is kinetically favored over the thermodynamically more stable five-membered ring under specific conditions. acs.org Calculated pKa values have also been instrumental in understanding the stability and decomposition mechanisms of N-aryl azetidines, linking the basicity of the azetidine nitrogen to its susceptibility to acid-mediated ring-opening. nih.gov

| Study Focus | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Azetidine Biosynthesis | Quantum Mechanics (DFT) | Elucidation of the transition state for 4-exo-tet cyclization of SAM. | nih.govnih.gov |

| Azetidine Synthesis | Quantum Chemical Calculations | Explained kinetic preference for 4-membered ring formation over 5-membered ring. | acs.org |

| Azetidine Stability | pKa Calculations | Correlated azetidine nitrogen basicity with rate of acid-mediated decomposition. | nih.gov |

Stability and Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its robustness and predictable cleavage conditions. In the context of this compound, the Boc group is stable to a wide range of reaction conditions, including most nucleophiles and bases. organic-chemistry.org This stability allows for selective transformations at the carboxylic acid moiety or other parts of the molecule without affecting the protecting group.

Cleavage of the Boc group is typically achieved under acidic conditions. organic-chemistry.org The most common reagent for this deprotection is trifluoroacetic acid (TFA), often used in a dichloromethane (B109758) (DCM) solvent system. nih.govub.edu The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. The tert-butyl cation generated can potentially alkylate sensitive residues, such as tryptophan or methionine, so scavengers like triisopropylsilane (B1312306) (TIS) or water are often added to the cleavage cocktail to trap this reactive species. organic-chemistry.orgthermofisher.com

The stability of the Boc group is relative to other protecting groups. For example, it is significantly more stable to acid than the N-Botc (tert-butoxythiocarbonyl) group, allowing for the selective deprotection of the latter in the presence of the former. acs.org Conversely, it is labile to conditions under which base-labile groups like Fmoc (fluorenylmethyloxycarbonyl) are stable, forming the basis of orthogonal protection strategies widely used in solid-phase peptide synthesis. organic-chemistry.orgub.edu

| Condition | Stability of Boc Group | Reference |

|---|---|---|

| Basic conditions (e.g., piperidine, NaOH) | Stable | organic-chemistry.org |

| Nucleophilic conditions | Stable | organic-chemistry.org |

| Strong acidic conditions (e.g., TFA, HCl) | Labile (Cleaved) | nih.govorganic-chemistry.orgub.edu |

| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | umich.edu |

Applications in Peptide Chemistry and Protein Engineering

Incorporation into Peptides and Peptidomimetics

The incorporation of 1-Boc-L-azetidine-2-carboxylic acid into peptide chains is a key strategy for developing peptidomimetics, which are compounds that mimic the structure and function of natural peptides. This substitution can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation and improved conformational stability.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the artificial production of peptides. In this technique, a peptide chain is assembled step-by-step while one end is attached to a solid support. This compound is well-suited for SPPS due to its N-terminal tert-butoxycarbonyl (Boc) protecting group. This group is stable during the coupling reactions but can be readily removed under mild acidic conditions, allowing for the sequential addition of amino acids to the growing peptide chain. beilstein-journals.org

The general cycle of SPPS involving this compound includes:

Deprotection: Removal of the Boc group from the resin-bound amino acid or peptide.

Activation: Activation of the carboxyl group of the incoming this compound.

Coupling: Formation of a peptide bond between the activated this compound and the deprotected N-terminus of the resin-bound peptide. beilstein-journals.org

This iterative process allows for the efficient and controlled synthesis of peptides containing the azetidine (B1206935) moiety.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for large-scale synthesis and for peptides that are difficult to assemble on a solid support. In this approach, the peptide is synthesized in a homogeneous solution. researchgate.net

The Boc protecting group of this compound is also advantageous in solution-phase synthesis. researchgate.net It can be removed using acids like trifluoroacetic acid (TFA). researchgate.net Research has demonstrated the successful synthesis of tetrapeptides containing L-azetidine-2-carboxylic acid using traditional solution peptide synthesis methods. nih.govumich.edu For instance, the tetrapeptides Boc-(L-Pro)3-L-Aze-Opcp and Boc-(L-Aze-L-Pro)2-Opcp were synthesized using this strategy. nih.govumich.edu

Design of Conformationally Constrained Peptides

The incorporation of this compound is a powerful tool for creating conformationally constrained peptides. The four-membered ring of the azetidine residue restricts the available phi (Φ) and psi (Ψ) torsion angles of the peptide backbone more than the five-membered ring of proline. nih.gov This conformational rigidity can lock the peptide into a specific three-dimensional structure, which can be crucial for its biological activity.

Studies have shown that substituting proline with azetidine-2-carboxylic acid can significantly influence the secondary structure of peptides. For example, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation in trifluoroethanol, consistent with a left-handed helix. nih.govumich.edu In contrast, the introduction of a single azetidine residue into a sequence of three prolines in Boc-(L-Pro)3-L-Aze-Opcp resulted in a mix of cis and trans peptide bonds, disrupting the typical polyproline secondary structure. nih.govumich.edu

Role as a Proline Analogue in Peptide Structure and Function

Peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility arises from reduced steric hindrance between the smaller four-membered ring and adjacent residues. nih.gov This can have an entropic effect, potentially destabilizing ordered polypeptide structures. nih.gov

The substitution can also alter the electronic properties of the peptide bond. The different ring pucker and bond angles of the azetidine ring compared to the pyrrolidine (B122466) ring of proline can influence the cis-trans isomerization of the X-Aze peptide bond, where X is the preceding amino acid.

Impact on Protein Conformation and Stability

Substitution Effects on Collagen Triple Helix

Collagen, the most abundant protein in mammals, has a characteristic triple helical structure that relies heavily on the presence of proline and hydroxyproline (B1673980) residues. The incorporation of azetidine-2-carboxylic acid in place of proline can disrupt this structure.

Conformational energy calculations have shown that the collagen-like extended conformation is less energetically favorable for azetidine-2-carboxylic acid compared to proline. nih.gov This inherent instability contributes to the destabilization of the collagen triple helix when azetidine-2-carboxylic acid is incorporated. nih.gov

Studies on model collagen peptides have revealed that the effect of substitution depends on the position and extent of incorporation. When azetidine-2-carboxylic acid (Aze) replaces proline in the Y position of a (Gly-X-Y) repeating unit, it can introduce low-energy local deformations, making the triple helix more flexible. nih.gov However, a high level of substitution is generally required to cause significant destabilization of the collagen triple helix. nih.gov In vivo studies have shown that the presence of azetidine-2-carboxylic acid can arrest the accumulation of collagen. nih.gov

Influence on Polypeptide Flexibility and Ordered Conformations

This increase in flexibility has an entropic effect that can lessen the stability of ordered polypeptide structures, such as the collagen triple helix, in favor of a disordered statistical coil. nih.govnih.gov Conformational energy computations have shown that a collagen-like near-extended conformation is energetically less favorable for a single Aze residue and in dipeptides compared to proline. nih.gov Specifically, in collagen-like poly(tripeptide)s of the sequence poly(Gly-X-Y), the regular substitution of proline with Aze in the 'X' position is not compatible with the typical collagen structure. nih.gov While the resulting triple helices can still be stable, their stability is reduced compared to poly(Gly-Pro-Pro). nih.gov

Conversely, studies on tetrapeptides have shown that the incorporation of Aze can induce specific secondary structures. For instance, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation in trifluoroethanol, consistent with a left-handed helix. umich.eduumich.edu This indicates that the introduction of the azetidine ring can perturb the typical peptide backbone conformation. umich.edu

Table 1: Comparative Effects of Proline vs. Azetidine-2-carboxylic acid on Polypeptide Conformation

| Feature | Proline-containing Peptides | Azetidine-containing Peptides |

| Flexibility | More constrained | More flexible nih.gov |

| Stability of Ordered Structures | Generally promotes stable ordered conformations | Can destabilize ordered conformations like the collagen triple helix nih.govnih.gov |

| Energetics of Extended Conformations | Favorable | Less favorable nih.gov |

| Induction of Specific Conformations | Known to induce specific turns and helices | Can induce unique conformations, such as a left-handed helix in specific sequences umich.eduumich.edu |

Site-Selective Peptide Modification Strategies

The unique chemical properties of the azetidine ring allow for its use in site-selective modification of peptides. This is particularly true for aziridine-2-carboxylic acid-containing peptides, which are closely related and can be generated using similar synthetic strategies. The electrophilic nature of the strained ring system makes it a target for nucleophilic attack. nih.gov

Conjugation with Thiol Nucleophiles

Peptides incorporating an aziridine (B145994) residue, a highly reactive analog of azetidine, exhibit a unique electrophilic character that enables site-selective conjugation with various thiol nucleophiles. nih.gov This has been demonstrated both in solution and on solid support. nih.gov The reaction proceeds via nucleophilic attack of the thiol on the aziridine ring, leading to the formation of a stable thioether bond. This strategy has been successfully employed for the conjugation of molecules such as anomeric carbohydrate thiols and farnesyl thiol. nih.gov This approach, especially when combined with native chemical ligation, offers a convergent and efficient route to complex thioglycoconjugates. nih.gov

Bio-conjugation and Biochemical Tagging Applications

The ability to selectively react with nucleophiles makes aziridine- and azetidine-containing peptides valuable for bioconjugation and the attachment of biochemical tags. nih.gov This allows for the precise installation of desired functionalities into peptides and proteins. nih.gov These functionalities can include fluorescent probes, affinity labels, or molecules that enhance therapeutic properties. The development of solid-phase peptide synthesis methodologies for incorporating the aziridine residue has facilitated the rapid generation of peptides ready for such modifications. nih.gov This opens up possibilities for creating novel polypeptide conjugates for use in diagnostics, therapeutics, and fundamental biological research. nih.gov

Medicinal Chemistry and Pharmacological Relevance

Design and Synthesis of Novel Bioactive Molecules

1-Boc-L-azetidine-2-carboxylic acid serves as a crucial building block in the design and synthesis of novel bioactive molecules. Its rigid, four-membered ring structure provides a unique conformational constraint that is attractive for medicinal chemists seeking to develop compounds with improved pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability during various synthetic transformations, allowing for its versatile use in multi-step syntheses.

The synthesis of derivatives often involves modifications at the carboxylic acid group or the azetidine (B1206935) ring itself. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups to explore structure-activity relationships. Additionally, the azetidine ring can undergo reactions such as C-H activation to introduce new substituents, further expanding the chemical space accessible from this starting material. acs.org

Researchers have utilized this compound to create a diverse range of molecules with potential therapeutic applications. These include peptide-based therapeutics, where the incorporation of the azetidine ring can enhance structural diversity and biological activity. The compound is also a precursor for creating inhibitors of specific enzymes and pathways implicated in various diseases.

A key aspect of its utility is the ability to generate stereochemically defined products. Starting with the L-enantiomer of azetidine-2-carboxylic acid ensures the chirality is maintained throughout the synthesis, which is critical for biological activity as many biological targets are stereoselective. nih.gov

Role as a Scaffold in Drug Discovery and Development

The azetidine ring system, particularly as found in this compound, has gained significant traction as a privileged scaffold in drug discovery. acs.org A scaffold is a core chemical structure upon which various functional groups can be appended to create a library of compounds for biological screening. The unique three-dimensional shape and conformational rigidity of the azetidine ring make it an attractive alternative to more common five- and six-membered rings in drug design.

The incorporation of the azetidine moiety can influence several key properties of a drug candidate, including:

Binding Affinity: The constrained geometry of the azetidine ring can lead to more specific and higher-affinity interactions with biological targets.

Metabolic Stability: The four-membered ring can be more resistant to metabolic degradation compared to more flexible acyclic or larger ring systems.

Physicochemical Properties: The presence of the azetidine can modulate properties such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). acs.org

Antibiotics: The azetidine scaffold has been explored in the development of new antibiotics. Derivatives of this compound have shown activity against a range of pathogenic bacteria. The unique structural features of these compounds can help overcome existing mechanisms of antibiotic resistance. Some bacteria are known to not only tolerate but also utilize L-azetidine-2-carboxylate as a sole nitrogen source, employing enzymes like L-azetidine-2-carboxylate hydrolase to open the ring. nih.gov

Anti-Cancer Agents: In oncology, the azetidine ring is a component of various compounds designed to target cancer cells. These agents often work by inhibiting specific enzymes or pathways that are crucial for tumor growth and survival. For example, analogs of the highly cytotoxic peptide dolastatin 10, which inhibit microtubule assembly, have been synthesized using azetidine-containing building blocks. mdpi.com One such analog, TZT-1027, has shown potent antiproliferative activity. mdpi.com Furthermore, the introduction of azetidine-2-carboxylic acid into tumor cells can enhance their immunogenicity, making them more susceptible to immune checkpoint inhibitor therapies. nih.gov Research has also focused on developing anilinoquinazoline-based carboxylic acids as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov

A significant area of research involving this compound is the development of novel antimalarial drugs. Bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase are a promising new class of antimalarials. nih.govexlibrisgroup.com An efficient synthesis of the antimalarial compound BRD3914, which has demonstrated curative effects in a mouse model of malaria, was achieved using a palladium-catalyzed C(sp³)–H arylation of an azetidine derivative. acs.orgnih.govexlibrisgroup.com Another approach has been the development of azetidine-2-carbonitriles that inhibit P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the parasite. nih.govresearchgate.net The optimized compound BRD9185 showed potent in vitro activity against multidrug-resistant parasites and was curative in a mouse model. nih.gov

Beyond infectious diseases and cancer, the azetidine scaffold has been investigated for other therapeutic applications. For instance, azetidine derivatives have been designed as analogs of the pain medication meperidine. nih.gov

The structural similarity of L-azetidine-2-carboxylic acid to the amino acid proline makes it a valuable tool for creating analogs of known proline-containing pharmaceuticals. nih.govmedchemexpress.com By replacing proline with its four-membered ring counterpart, medicinal chemists can modulate the biological activity and pharmacokinetic properties of the parent drug. This strategy has been employed to generate novel peptides and other small molecules with improved therapeutic potential. researchgate.net The constrained nature of the azetidine ring can lead to enhanced receptor binding and increased resistance to enzymatic degradation. nih.gov

Understanding Biological Activity and Mechanisms of Action

The biological activity of compounds derived from this compound is intrinsically linked to the presence of the azetidine ring. As a proline analog, L-azetidine-2-carboxylic acid can be mistakenly incorporated into proteins in place of proline, leading to a variety of cellular effects. wikipedia.orgbiorxiv.org This misincorporation can induce protein misfolding and trigger the unfolded protein response, a cellular stress response. biorxiv.orgnih.gov

Studies have shown that L-azetidine-2-carboxylic acid can have pro-inflammatory and pro-apoptotic effects in certain cell types, such as microglial cells. medchemexpress.commdpi.com It can also induce endoplasmic reticulum (ER) stress. medchemexpress.commdpi.com

L-azetidine-2-carboxylic acid can interfere with proline metabolism. nih.gov In Escherichia coli, it has been shown to inhibit the growth of wild-type strains and affect proline utilization in proline-requiring mutants. nih.gov The homologue appears to exert a "sparing effect" on proline, reducing its catabolism. nih.gov This inhibition of proline metabolism can have significant biological consequences, as proline is essential for the synthesis of many proteins, including collagen. nih.gov The interference with collagen synthesis has been explored as a potential therapeutic strategy for conditions characterized by excessive collagen deposition, such as liver fibrosis. nih.gov

Misincorporation into Proteins and Resultant Stress Responses

L-azetidine-2-carboxylic acid (Aze), a structural analog of L-proline, can be mistakenly incorporated into proteins during synthesis. wikipedia.orgmedchemexpress.com This misincorporation is a random event that depends on the relative cellular concentrations of Aze and proline. mdpi.com Consequently, proteins rich in proline are more susceptible to having Aze integrated into their structure. mdpi.com This substitution can alter the protein's conformation, leading to misfolding and subsequent endoplasmic reticulum (ER) stress. mdpi.com

The misincorporation of Aze has been observed to have a range of detrimental effects. In various animal models, it has been linked to toxic and teratogenic disorders. wikipedia.org For instance, in chick embryos, Aze has been shown to arrest the accumulation of collagen. medchemexpress.com In vitro studies with rabbit reticulocytes demonstrated that Aze is incorporated into hemoglobin, specifically substituting for proline residues. nih.gov This substitution can destabilize the collagen triple helix. caymanchem.comnih.gov

The cellular response to the accumulation of misfolded proteins due to Aze is the unfolded protein response (UPR). mdpi.comnih.gov This is a protective mechanism that aims to restore protein homeostasis. However, prolonged or overwhelming ER stress can trigger inflammatory and apoptotic pathways. mdpi.comnih.gov Studies in BV2 microglial cells have shown that exposure to Aze can lead to increased expression of pro-inflammatory markers such as IL-1β, IL-6, and NOS2, as well as an increase in the BAX/Bcl2 ratio, indicating a shift towards apoptosis. mdpi.comnih.gov Furthermore, in mice, high doses of Aze induced oligodendrocyte damage, including ER stress, apoptosis, and a pro-inflammatory response, which may have relevance to demyelinating diseases like multiple sclerosis. oup.com

Table 1: Effects of L-azetidine-2-carboxylic acid (Aze) Misincorporation

| Biological System | Observed Effects | References |

|---|---|---|

| General | Misincorporation in place of proline, leading to protein misfolding and ER stress. | wikipedia.orgmedchemexpress.commdpi.com |

| Chick Embryos | Arrest of collagen accumulation. | medchemexpress.com |

| Rabbit Reticulocytes | Specific substitution for proline in hemoglobin. | nih.gov |

| BV2 Microglial Cells | Increased pro-inflammatory markers (IL-1β, IL-6, NOS2) and apoptosis. | mdpi.comnih.gov |

| Mice | Oligodendrocyte damage, ER stress, apoptosis, and pro-inflammatory response. | oup.com |

Detoxification and Assimilation Mechanisms in Microorganisms

Some microorganisms have evolved mechanisms to not only resist the toxic effects of L-azetidine-2-carboxylic acid (Aze) but also to utilize it as a source of nutrients. researchgate.net For example, the filamentous fungus Aspergillus nidulans can use Aze as a nitrogen source. researchgate.net This is achieved through the action of a hydrolase named AzhA, which is a member of the haloacid dehalogenase-like (HAD) superfamily of enzymes. researchgate.net AzhA is assisted by an acetyltransferase, NgnA. researchgate.net The detoxification process involves the assimilation of Aze into the GABA metabolic pathway. researchgate.net

In bacteria, such as Pseudomonas sp. strain A2C, a similar detoxification strategy has been identified. nih.govasm.org This strain possesses an L-azetidine-2-carboxylate hydrolase (AC hydrolase) that opens the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.govasm.org This product is then likely transported into the cytoplasm and further metabolized. nih.govasm.org The gene encoding this hydrolase is part of a larger gene region that also includes genes for putative transporters. nih.gov Interestingly, the AC hydrolase in Pseudomonas sp. strain A2C is thought to be located in the periplasm, suggesting that detoxification occurs outside the cytoplasm. asm.org Other bacteria, including Enterobacter agglomerans and Enterobacter amnigenus, are also known to degrade Aze and use it as a nitrogen source. caymanchem.comasm.org

In the yeast Saccharomyces cerevisiae, resistance to Aze can be conferred by genes of the N-acetyltransferase superfamily. asm.org

Table 2: Detoxification Mechanisms of L-azetidine-2-carboxylic acid (Aze) in Microorganisms

| Microorganism | Key Enzyme/Gene | Mechanism | References |

|---|---|---|---|

| Aspergillus nidulans | AzhA (hydrolase), NgnA (acetyltransferase) | Assimilation into GABA metabolic pathway. | researchgate.net |

| Pseudomonas sp. strain A2C | L-azetidine-2-carboxylate hydrolase (AC hydrolase) | Hydrolytic opening of the azetidine ring. | nih.govasm.org |

| Enterobacter agglomerans | Not specified | Degradation for use as a nitrogen source. | caymanchem.comasm.org |

| Enterobacter amnigenus | Not specified | Degradation for use as a nitrogen source. | caymanchem.comasm.org |

| Saccharomyces cerevisiae | N-acetyltransferase superfamily genes | Resistance to Aze. | asm.org |

Structure-Activity Relationship (SAR) Studies in Drug Design

The rigid structure of the azetidine ring makes it a valuable scaffold in drug design for creating conformationally constrained analogs of bioactive molecules. researchgate.netambeed.com this compound is a key starting material for the synthesis of various azetidine derivatives that are then evaluated in structure-activity relationship (SAR) studies. acs.org These studies aim to understand how modifications to the chemical structure affect biological activity, leading to the development of more potent and selective drug candidates.

One area of focus has been the development of GABA uptake inhibitors. nih.gov In these studies, derivatives of azetidine-2-carboxylic acid and azetidin-2-ylacetic acid were synthesized and tested for their ability to inhibit the GAT-1 and GAT-3 transporters. nih.gov It was found that azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl lipophilic group were potent GAT-1 inhibitors. nih.gov

Another target for which azetidine derivatives have been designed is the STAT3 protein, a key player in cancer cell proliferation and survival. acs.org SAR studies revealed that (R)-azetidine-2-carboxamides were more potent inhibitors than their (S)-enantiomers. acs.org The carboxylic acid group was found to be important for inhibitory activity in cell-free assays, though esterification was explored to improve cellular potency. acs.org

Furthermore, this compound has been used in the synthesis of bicyclic azetidines with antimalarial activity. acs.org These compounds target the Plasmodium falciparum phenylalanyl-tRNA synthetase. acs.org The synthetic route involved a palladium-catalyzed C(sp³)–H arylation of the azetidine ring, demonstrating the utility of this building block in accessing complex and stereochemically defined molecules. acs.org

Table 3: Examples of SAR Studies with Azetidine-2-carboxylic Acid Derivatives

| Target | Key Findings | References |

|---|---|---|

| GABA Transporters (GAT-1, GAT-3) | Azetidin-2-ylacetic acid derivatives with specific lipophilic groups are potent GAT-1 inhibitors. | nih.gov |

| STAT3 | (R)-azetidine-2-carboxamides are more potent than (S)-enantiomers. The carboxylic acid is important for activity. | acs.org |

| Plasmodium falciparum phenylalanyl-tRNA synthetase | Bicyclic azetidines synthesized from this compound show antimalarial activity. | acs.org |

Advanced Analytical and Computational Studies

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Conformational Analysis

Spectroscopic methods are fundamental to elucidating the structure and conformational dynamics of 1-Boc-L-azetidine-2-carboxylic acid in solution. Mass spectrometry confirms the compound's basic identity, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into its three-dimensional structure.

Mass Spectrometry: High-resolution mass spectrometry validates the elemental composition of this compound, confirming its molecular formula of C₉H₁₅NO₄ and a corresponding molecular weight of approximately 201.22 g/mol . nih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for analyzing the compound's conformation. The chemical shifts and coupling constants of the azetidine (B1206935) ring protons are particularly sensitive to the ring's pucker and the orientation of the substituents.

¹H NMR: The proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, due to hydrogen bonding. pressbooks.pub The protons on the four-membered ring would present complex splitting patterns influenced by their geometric arrangement.

¹³C NMR: The carboxyl carbon is anticipated to resonate in the 165-185 ppm range. pressbooks.pub The presence of the tert-butoxycarbonyl (Boc) protecting group introduces two distinct rotamers (cis and trans) due to hindered rotation around the N-C(O) amide bond. This can lead to the doubling of certain peaks in both the ¹H and ¹³C NMR spectra, and the ratio of these peaks can be used to determine the conformational preference in a given solvent. The orientation of the N-Boc group is a key factor influencing the stereoselectivity in reactions involving the azetidine ring. acs.org

While detailed spectral assignments for this compound are not extensively published in the reviewed literature, analysis of related N-protected amino acids provides expected values. clockss.orgresearchgate.net

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Carboxylic Acid | ¹H | ~12 | Broad singlet, position is solvent and concentration dependent. pressbooks.pub |

| Carboxylic Acid | ¹³C | 165 - 185 | pressbooks.pub |

| Boc Carbonyl | ¹³C | ~155 | |

| Boc Quaternary Carbon | ¹³C | ~80 | |

| Boc Methyl | ¹³C | ~28 | |

| Azetidine C2 (α-carbon) | ¹H / ¹³C | Variable | Chemical shift is highly sensitive to ring conformation and substituents. |

| Azetidine C3, C4 | ¹H / ¹³C | Variable | Chemical shifts and coupling constants inform on ring puckering. |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides definitive evidence of a molecule's conformation in the solid state. While a crystal structure for this compound itself is not available in the surveyed literature, the structure of its parent compound, L-azetidine-2-carboxylic acid, has been determined. acs.org This structure serves as a crucial reference for understanding the inherent geometry of the azetidine ring system.

The crystallographic data for L-azetidine-2-carboxylic acid reveals that the four-membered ring is not planar but exists in a puckered conformation. This puckering is a key structural feature, influencing how the molecule interacts with its environment and how it constrains the backbone of peptides into which it is incorporated. The analysis of bond lengths, bond angles, and torsion angles from the crystal structure provides precise geometric parameters that are essential for calibrating and validating computational models. acs.org

Table 2: Selected Crystallographic Data for L-azetidine-2-carboxylic acid

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | Specifies the symmetry elements within the unit cell. |

| Ring Conformation | Puckered | The non-planar nature of the four-membered ring is confirmed. acs.org |

| Torsion Angles | Variable | Define the degree and nature of the ring pucker. acs.org |

Computational Chemistry and Molecular Modeling

Computational methods offer powerful tools to explore the conformational landscape, energetics, and dynamic behavior of this compound and related systems, complementing experimental data.

Conformational energy computations are used to determine the relative stabilities of different spatial arrangements (conformers) of the azetidine ring. For N-acyl derivatives like the N-Boc compound, two primary conformational features are of interest: the puckering of the four-membered ring and the cis/trans isomerization of the N-Boc amide bond.

Studies on related proline analogues show that the ring size significantly affects conformational preferences. acs.org For azetidine residues, the ring can adopt various puckered states, and the energy difference between these states determines the dominant conformation. Computational studies on collagen-like peptides have shown that substituting L-azetidine-2-carboxylic acid in place of proline can alter and destabilize the triple-helix structure, highlighting the profound conformational impact of the four-membered ring. wikipedia.org The presence of the bulky N-Boc group further influences these preferences, and its orientation can direct the stereochemical outcome of reactions at adjacent positions. acs.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a higher level of accuracy for studying electronic structure and energetics. nih.gov These methods are employed to calculate the relative energies of different rotamers and the energy barriers for converting between them.

A significant application of these calculations has been in elucidating the biosynthesis of azetidine-2-carboxylic acid (AZE). nih.gov Researchers have used quantum mechanical models to study the enzyme-catalyzed intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring. nih.govhmdb.ca These calculations revealed that the enzyme stabilizes the substrate in a specific, high-energy conformation that lowers the activation barrier for the ring-forming reaction. nih.gov This demonstrates the power of quantum calculations to not only predict conformational preferences but also to understand the energetics of chemical transformations at a molecular level.

For example, MD simulations can be used to assess the stability of secondary structures like α-helices or β-sheets when a proline residue is replaced by an azetidine residue. youtube.com These simulations can track changes in backbone dihedral angles, hydrogen bonding patterns, and interactions with solvent molecules over time. nih.gov Such studies are crucial for designing peptidomimetics, where the azetidine ring is used to enforce specific conformations intended to enhance biological activity or stability. Conformational energy computations on poly(tripeptide)s containing L-azetidine-2-carboxylic acid have already indicated a significant impact on the stability of collagen-like structures, a finding that could be further explored with MD simulations to understand the dynamic nature of this destabilization. wikipedia.org

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 1-Boc-L-azetidine-2-carboxylic acid, and how does its carboxyl group influence reactivity?

- Methodological Answer : The carboxyl group in this compound enables nucleophilic acyl substitution reactions, facilitating the formation of esters, amides, or other derivatives. A common synthesis route involves Boc-protection of the azetidine nitrogen followed by carboxylation. Solubility in polar solvents like DMF or DMSO (due to the carboxyl group) allows for efficient reaction conditions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers select solvents for experiments involving this compound?

- Methodological Answer : The compound exhibits solubility in water and organic solvents (e.g., DCM, THF, DMF, DMSO) due to its polar carboxyl and azetidine groups. Solvent choice depends on the reaction type:

- Polar aprotic solvents (DMF/DMSO) : Ideal for nucleophilic substitutions or coupling reactions.

- Aqueous systems : Suitable for studies mimicking biological environments.

Pre-solubility testing under controlled pH and temperature is advised to avoid precipitation .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the Boc group or carboxylate degradation. Use inert gas (N₂/Ar) purging during weighing to minimize moisture exposure. Safety protocols include wearing gloves, masks, and lab coats, with immediate rinsing of exposed skin/eyes using water .

Advanced Research Questions

Q. How can this compound be used to study protein misfolding via proline substitution?

- Methodological Answer : As a non-proteinogenic analog of proline, this compound can be incorporated into peptide chains during synthesis, disrupting folding. Researchers should:

- Optimize incorporation : Use low-temperature solid-phase peptide synthesis to minimize premature deprotection.

- Validate incorporation : Employ LC-MS or MALDI-TOF to confirm substitution efficiency.

- Assess misfolding : Compare circular dichroism (CD) spectra of substituted vs. native proteins .

Q. What strategies improve stereochemical control in asymmetric syntheses using this compound as a chiral building block?

- Methodological Answer : To enhance enantioselectivity:

- Chiral auxiliaries : Pair the compound with Evans’ oxazolidinones to direct stereochemistry.

- Catalytic asymmetric conditions : Use Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP).

- Monitor stereochemistry : Analyze intermediates via chiral HPLC or X-ray crystallography .

Q. How can researchers design experiments to synthesize and characterize novel derivatives of this compound?

- Methodological Answer :

- Derivatization : React the carboxyl group with amines (for amides) or alcohols (for esters) using coupling agents like EDC/HOBt.

- Characterization : Use ¹H/¹³C NMR to confirm functionalization and FT-IR to track carbonyl shifts.

- Stability assays : Test derivatives under physiological conditions (pH 7.4, 37°C) to identify candidates for biological studies .

Q. What analytical techniques are most effective for resolving contradictions in purity assessments of this compound?

- Methodological Answer : Discrepancies in purity data often arise from residual solvents or byproducts. Use:

- HPLC-MS : Quantify impurities with reverse-phase C18 columns and gradient elution.

- Elemental analysis : Verify stoichiometric ratios of C, H, N.

- Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition .

Q. How should researchers address contradictory data in studies involving this compound’s biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。